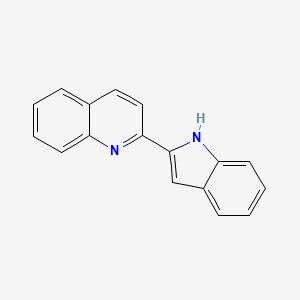

2-(1H-Indol-2-yl)quinoline

Description

Structural Significance within Heterocyclic Chemistry

The structure of 2-(1H-Indol-2-yl)quinoline is significant due to the conjugation of two distinct heterocyclic systems with differing electronic characteristics. The quinoline (B57606) nucleus is generally considered to be electron-deficient, a property conferred by the electronegative nitrogen atom in its pyridine (B92270) ring. orientjchem.org In contrast, the indole (B1671886) nucleus is an electron-rich system, owing to the lone pair of electrons on the pyrrole (B145914) ring's nitrogen atom that participates in the aromatic system.

This fusion of an electron-rich moiety with an electron-deficient one creates a molecule with a distinct electronic environment. This arrangement can influence the molecule's reactivity, photophysical properties, and its potential to interact with biological macromolecules. ontosight.ai The planarity of the fused ring systems and the potential for intramolecular interactions between the two heterocyclic units are key areas of structural interest. The unique structural and electronic features of quinoline-indole conjugates make them attractive scaffolds in materials science and medicinal chemistry. ontosight.aiontosight.ai

Historical Context of Quinoline-Indole Conjugates

The study of quinoline and indole derivatives has deep roots in medicinal chemistry. Quinoline itself became a cornerstone of drug discovery following the isolation of quinine (B1679958) from the bark of the Cinchona tree in 1820. researchgate.net For over a century, quinine was a primary treatment for malaria, and its success spurred the development of numerous synthetic quinoline-based drugs like chloroquine (B1663885) and mefloquine. researchgate.net Quinoline is now recognized as a "privileged scaffold" in medicinal chemistry, frequently incorporated into the design of new therapeutic agents. orientjchem.orgresearchgate.net

Indole is also a versatile and privileged pharmacophore, found in many natural products and pharmaceuticals. researchgate.netmdpi.com The idea of combining these two powerful heterocyclic nuclei into single molecules, known as quinoline-indole conjugates, emerged as a logical strategy in drug discovery. researchgate.net Researchers began creating these hybrid molecules to explore potential synergistic effects or novel biological activities. Over the past few decades, hundreds of indoloquinoline analogues have been synthesized and evaluated for a wide range of biological activities. nih.gov For instance, various quinoline-indole conjugates were prepared and investigated for antimalarial activity in 2013. researchgate.net This history underscores the long-standing interest in these combined scaffolds as a basis for developing new functional molecules. nih.gov

Structure

3D Structure

Properties

CAS No. |

52191-66-9 |

|---|---|

Molecular Formula |

C17H12N2 |

Molecular Weight |

244.29 g/mol |

IUPAC Name |

2-(1H-indol-2-yl)quinoline |

InChI |

InChI=1S/C17H12N2/c1-3-7-14-12(5-1)9-10-16(18-14)17-11-13-6-2-4-8-15(13)19-17/h1-11,19H |

InChI Key |

QLPPJQFZENAKCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CC4=CC=CC=C4N3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 1h Indol 2 Yl Quinoline and Analogues

Strategies for Carbon-Carbon Bond Formation

The primary challenge in synthesizing 2-(1H-indol-2-yl)quinoline lies in the creation of the C2-C2' bond between the quinoline (B57606) and indole (B1671886) rings. The following subsections detail the diverse and innovative strategies developed to achieve this goal.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in forming the indolyl-quinoline linkage is well-documented. nih.govorganic-chemistry.org These reactions offer high efficiency and functional group tolerance. organic-chemistry.org Common strategies include Sonogashira, Heck, and Suzuki couplings, which create key precursor bonds that facilitate subsequent cyclization to form one or both of the heterocyclic rings. nih.gov

One prominent method involves the Sonogashira coupling of substituted quinolin-2(1H)-ones with 2-ethynylaniline, which then undergoes a copper-iodide-mediated cyclization to form the indole ring, yielding 1H-indol-2-yl-(4-aryl)quinolin-2(1H)-ones. nih.gov Similarly, palladium-catalyzed carbonylative annulation of 2-iodoanilines with terminal or internal alkynes provides a route to substituted quinolin-2(1H)-ones, which can be further functionalized. nih.gov Another approach is the tandem Sonogashira-indole cyclization, where o-iodoaniline is coupled with an appropriate alkyne, and subsequent palladium-catalyzed cyclization in an aqueous micellar medium yields the 2-substituted indole. mdpi.com

| Reaction Type | Key Reactants | Catalyst/Ligand | Key Feature | Reference |

|---|---|---|---|---|

| Sonogashira Coupling/Cyclization | Quinolin-2(1H)-ones, 2-Ethynylaniline | Pd-catalyst, CuI | Forms the indole ring onto a pre-existing quinolone. | nih.gov |

| Heck Coupling/Cyclization | Pivaloylaminobenzenes | Pd(OAc)₂, PPh₃ | Constructs quinolin-2(1H)-ones from acyclic precursors. | nih.gov |

| Carbonylative Annulation | 2-Iodoanilines, Alkynes | Pd-catalyst | Forms 3,4-disubstituted quinolin-2(1H)-ones. | nih.gov |

| Tandem Sonogashira-Indole Cyclization | o-Iodoaniline, Terminal Alkynes | Pd(OAc)₂, Pd(CH₃CN)₂Cl₂/Xphos | One-pot synthesis of 2-substituted indoles. | mdpi.com |

Photocyclization reactions offer a unique, metal-free alternative for synthesizing quinoline derivatives, often proceeding under mild conditions using visible light. mdpi.com These methods can involve photoredox catalysis or proceed via an electron donor-acceptor (EDA) complex mechanism. mdpi.com

One strategy involves the photoredox catalyzed cyclization of isocyanoarenes with N-(alkyl-2yn-1-yl) pyridine-2(1H)-ones under blue LED irradiation to construct complex fused quinoline systems. mdpi.com Another approach is the photocatalyst-free conversion of α,β-unsaturated ketones into various 2-aryl/-alkyl quinolines, promoted by blue light. mdpi.com The photocyclization of substituted 2-benzylidenecyclopentanone (B176167) O-alkyloximes in methanol (B129727) also provides a convenient route to annulated quinolines. researchgate.net While not always directly producing this compound, these methods establish the quinoline core, which can be synthesized from precursors containing the indole moiety. For instance, visible-light-induced radical cascade cyclization reactions have been developed for the synthesis of the indolo[2,1-a]isoquinoline core structure, demonstrating the power of photochemistry in creating such fused systems. rsc.org

| Method | Starting Materials | Conditions | Key Outcome | Reference |

|---|---|---|---|---|

| Photoredox Catalyzed Cyclization | Isocyanoarenes, N-(alkyl-2yn-1-yl) pyridine-2(1H)-ones | Visible light (Blue LED) | Formation of indolizino[1,2-b]quinolin-9(11H)-one derivatives. | mdpi.com |

| Photocatalyst-Free Dehydrogenation | α,β-Unsaturated ketones | Visible light (Blue LED) | Synthesis of 2-aryl/-alkyl quinolines. | mdpi.com |

| Intermolecular [2+2] Photocycloaddition | 2(1H)-Quinolones, Electron-deficient olefins | λ = 419 nm, Chiral thioxanthone catalyst | Enantioselective formation of cyclobutane (B1203170) products. | acs.org |

| Radical Cascade Cyclization | (Not specified) | Visible light, Photocatalyst | Synthesis of the indolo[2,1-a]isoquinoline core. | rsc.org |

Cascade reactions provide an elegant and atom-economical approach to complex molecules from simple starting materials. A notable example is the selective synthesis of indolo[1,2-c]quinazolines and indolo[3,2-c]quinolines through the reaction of 2-(1H-indol-2-yl)anilines with sulfoxonium ylides. acs.orgacs.org This reaction demonstrates how a precursor, structurally very similar to the target compound, can be used to generate more complex, fused heterocyclic systems.

The reaction mechanism involves the generation of a carbene from the sulfoxonium ylide, which then undergoes an N–H bond insertion with the 2-(1H-indol-2-yl)aniline. acs.org This is followed by a sequence of deoxygenative imine formation, intramolecular nucleophilic addition, and deoxygenative aromatization. acs.org Crucially, the selectivity of the reaction is condition-dependent; the use of potassium carbonate in acetonitrile (B52724) favors the formation of indolo[1,2-c]quinazolines, while acetic acid in dioxane selectively yields indolo[3,2-c]quinolines. acs.org

Reductive cyclization is a powerful strategy for quinoline synthesis, typically involving the reduction of a nitro group to an amine, which then undergoes an intramolecular cyclization. A key example is the synthesis of 4-indolylquinoline derivatives from indolylnitrochalcone precursors. nih.gov

This two-step process begins with a Michael addition of an indole to a 2-nitrochalcone (B191979) to create the necessary precursor. nih.gov The subsequent reductive cyclization is carried out using iron in the presence of hydrochloric acid (Fe/HCl). nih.gov In this step, the nitro group is reduced to an amino group, which then attacks the carbonyl group, leading to the formation of a dihydroquinoline intermediate that aromatizes to the final product. nih.gov Another related strategy involves the reduction of nitro-substituted precursors with iron under acidic conditions, initiating a dearomatizing cyclization cascade to afford a broad variety of polycyclic indolines. rwth-aachen.de

| Precursor | Reagents | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|

| 3-(1H-indol-3-yl)-3-(2-nitrophenyl)-1-phenylpropan-1-one | Fe/HCl | Ethanol | Reflux | 4-Indolylquinoline derivatives | nih.gov |

| Nitro-substituted N-acyl indoles | Fe/HCl | (Not specified) | Elevated | N-fused polycyclic indolines | rwth-aachen.de |

The Knorr quinoline synthesis, first described in 1886, is a classic method for forming α-hydroxyquinolines (quinolin-2-ones) from the acid-catalyzed cyclization of β-ketoanilides. drugfuture.comwikipedia.orgsynarchive.com The reaction involves the condensation of an arylamine with a β-ketoester to form the anilide intermediate, which is then cyclized using a strong acid like sulfuric acid or polyphosphoric acid. drugfuture.comwikipedia.org

To apply this method for the synthesis of a this compound derivative, one could envision a strategy where the indole moiety is incorporated into either the arylamine or the β-ketoester starting material. For example, reacting a 2-aminoindole with a suitable β-ketoester or, more plausibly, reacting an aniline (B41778) with a β-ketoester bearing an indole group at the appropriate position (e.g., ethyl 3-(1H-indol-2-yl)-3-oxopropanoate) would, after cyclization, yield the target scaffold. The reaction conditions, particularly the amount of acid, can influence the formation of 2-hydroxy versus 4-hydroxyquinoline (B1666331) isomers. wikipedia.org

Beyond palladium, a variety of other transition metals, including copper, cobalt, iron, and rhodium, have been utilized to catalyze the synthesis of quinolines and their precursors. organic-chemistry.org These methods provide alternative pathways that can offer different selectivities or functional group tolerances.

Examples of such routes include:

Copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid to directly synthesize 2-substituted quinolines. organic-chemistry.org

Cobalt-catalyzed dehydrogenative cyclizations of 2-aminoaryl alcohols with ketones or nitriles, which provide an environmentally benign approach to quinolines. organic-chemistry.org

Iron-catalyzed cross-coupling reactions where heteroaromatic tosylates are coupled with alkyl Grignard reagents. organic-chemistry.org

Rhodium-catalyzed C-H activation and annulation of sulfoxonium ylides with various coupling partners to generate fused aromatic systems. bohrium.com

Iridium-catalyzed cascade reactions of sulfoxonium ylides with o-aminoaryl aldehydes for the synthesis of 2-acylindoles, which are valuable precursors. consensus.appresearchgate.net

These diverse catalytic systems highlight the versatility of transition metals in constructing the complex heterocyclic framework of indolylquinolines. researchgate.netnih.gov

Strategies for Carbon-Nitrogen Bond Formation

The formation of the crucial carbon-nitrogen (C-N) bonds in the quinoline ring system when an indole moiety is present can be achieved through several elegant synthetic pathways. These methods primarily involve intramolecular cyclization and intermolecular condensation reactions, each offering distinct advantages in terms of substrate scope and reaction conditions.

Intramolecular Cyclization Reactions

Intramolecular cyclization represents a powerful strategy for forming the quinoline ring, where a pre-functionalized indole derivative undergoes ring closure to furnish the target scaffold. This approach often provides excellent control over regioselectivity.

One prominent method is the reductive cyclization of indolyl-substituted nitroarenes. For instance, the synthesis of 4-(1H-indol-3-yl)quinoline derivatives has been achieved through a two-step process starting with a Michael addition of indole to a 2-nitrochalcone, followed by a reductive cyclization of the resulting intermediate, 3-(1H-indol-3-yl)-3-(2-nitrophenyl)-1-phenylpropan-1-one. nih.gov The reduction of the nitro group to an amine, typically using iron in the presence of hydrochloric acid, initiates an intramolecular attack on the carbonyl group, leading to the formation of the quinoline ring after dehydration. nih.gov

Another notable technique involves the use of N-chlorosuccinimide (NCS) to mediate the cyclization. NCS-mediated intramolecular cyclization has been employed to form a C–N bond at the indole 2-position, leading to the synthesis of complex indolo[2,3-b]quinoline core structures. nih.gov This electrophilic cyclization is effective for constructing the bond between the indole nitrogen and a suitably positioned carbon atom on an adjacent aromatic ring. nih.gov

Palladium catalysis also offers a versatile tool for these transformations. Palladium-catalyzed intramolecular cyclization of substrates like N-(1-methyl-2-butenyl)- and 2-(1-methyl-2-butenyl)anilines can yield quinoline and indole derivatives, respectively. researchgate.net The choice of solvent, temperature, and catalyst concentration significantly influences the reaction's outcome and the ratio of products formed. researchgate.net

| Cyclization Method | Key Reagents/Catalyst | Substrate Type | Product Type | Ref. |

| Reductive Cyclization | Fe/HCl | 3-(1H-indol-3-yl)-3-(2-nitrophenyl)-1-phenylpropan-1-one derivatives | 4-Indolylquinoline derivatives | nih.gov |

| NCS-Mediated Cyclization | N-Chlorosuccinimide (NCS) | Substituted anilino-indoles | Indolo[2,3-b]quinolines | nih.gov |

| Palladium-Catalyzed Cyclization | PdCl₂(DMSO)n | Alkenyl-substituted anilines | Substituted quinolines | researchgate.net |

Condensation Reactions

Condensation reactions involve the joining of two or more molecules, often with the elimination of a small molecule like water, to build the target framework. These methods are fundamental in heterocyclic synthesis.

The Friedländer synthesis is a classic and highly effective method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. jk-sci.comwikipedia.orgresearchgate.netorganic-chemistry.orgorganicreactions.org This reaction can be catalyzed by acids or bases and proceeds through an initial aldol (B89426) or Schiff base formation, followed by cyclodehydration to form the quinoline ring. wikipedia.orgorganicreactions.org To synthesize a this compound, one could envision the condensation of a 2-aminoaryl ketone with a 2-acetylindole (B14031) derivative. Modifications of this reaction, such as performing a domino nitro reduction-Friedländer heterocyclization, allow for the use of more readily available 2-nitrobenzaldehydes as starting materials. mdpi.com

A more modern and sustainable approach is the acceptorless dehydrogenative condensation (ADC) . This strategy allows for the synthesis of quinolines from simple and abundant starting materials like diols and anilines or 2-aminobenzyl alcohols and ketones. rsc.orgorganic-chemistry.orgrsc.org These reactions are often catalyzed by transition metals, such as ruthenium or iron, and proceed without the need for external oxidants (acceptors), generating only hydrogen and water as byproducts. rsc.orgrsc.org This atom-economical process involves the in-situ oxidation of alcohols to carbonyl compounds, which then undergo condensation with the amine and subsequent cyclization. organic-chemistry.org

| Condensation Method | Key Reagents/Catalyst | Starting Materials | Key Features | Ref. |

| Friedländer Synthesis | Acid or Base (e.g., p-TSA, I₂, Lewis acids) | 2-Aminoaryl aldehydes/ketones + α-Methylene carbonyls | Versatile, high-yielding, forms quinoline ring in one step. | jk-sci.comwikipedia.orgorganic-chemistry.org |

| Acceptorless Dehydrogenative Condensation | Heterogeneous catalysts (e.g., Pt/Al₂O₃, ZnO), Ru-pincer complex, Single-atom Fe | 2-Aminobenzyl alcohols + Ketones/Alcohols, Diols + Anilines | Atom-economical, environmentally benign (H₂O and H₂ are byproducts). | rsc.orgorganic-chemistry.orgrsc.org |

Green Chemistry and Sustainable Synthesis Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoline derivatives to minimize environmental impact. These approaches focus on reducing reaction times, lowering energy consumption, and using less hazardous materials.

Microwave-assisted synthesis has emerged as a powerful tool in this domain. Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required by conventional heating. benthamdirect.com One-pot, three-component syntheses of quinoline derivatives have been efficiently carried out under microwave irradiation, sometimes eliminating the need for a catalyst. eurekaselect.comacs.org For example, the microwave-assisted synthesis of dihydropyridopyrimidine and dihydropyrazolopyridine hybrids bearing a quinoline fragment proceeds efficiently in dimethylformamide (DMF) without a catalyst. acs.org

Ultrasound-assisted synthesis is another green technique that utilizes the energy of acoustic cavitation to promote chemical reactions. youtube.comresearchgate.net This method can enhance reaction rates and yields, often under milder conditions than traditional methods. The synthesis of piperidinyl-quinoline acylhydrazones, for instance, was achieved in excellent yields within 4–6 minutes using ultrasound irradiation. mdpi.com This approach is particularly valuable for synthesizing biologically active molecules efficiently and sustainably. mdpi.com

The development of these sustainable methods is crucial for the future of pharmaceutical and materials chemistry, offering pathways that are not only efficient but also environmentally responsible.

| Green Method | Energy Source | Key Advantages | Example Application | Ref. |

| Microwave-Assisted Synthesis | Microwave Irradiation | Rapid heating, reduced reaction times, often higher yields, enhanced selectivity. | One-pot, catalyst-free, three-component synthesis of quinoline-based hybrids in DMF. | benthamdirect.comeurekaselect.comacs.org |

| Ultrasound-Assisted Synthesis | Ultrasonic Waves | Enhanced reaction rates, improved yields, milder conditions, mechanical mixing effect. | Rapid (4-6 min) synthesis of piperidinyl-quinoline acylhydrazones in excellent yields. | mdpi.commdpi.com |

Advanced Spectroscopic Characterization and Elucidation of 2 1h Indol 2 Yl Quinoline Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of 2-(1H-Indol-2-yl)quinoline by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. While complete spectral data for the unsubstituted parent compound is not extensively published, the expected chemical shifts can be inferred from the known values for indole (B1671886) and quinoline (B57606) moieties and their derivatives. beilstein-journals.orgderpharmachemica.com

In the ¹H NMR spectrum, the proton of the indole N-H group is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically above δ 11.0 ppm, due to its acidic nature and involvement in hydrogen bonding. The aromatic protons of both the quinoline and indole rings are expected to resonate in the region of δ 7.0–9.0 ppm. The specific coupling patterns (e.g., doublets, triplets, and multiplets) within this region would allow for the assignment of each proton to its exact position on the heterocyclic rings.

In the ¹³C NMR spectrum, the carbon atoms of the aromatic rings would typically appear in the δ 110–150 ppm range. The carbons directly attached to the nitrogen atoms (C2, C8a in quinoline; C2, C7a in indole) are expected to be shifted further downfield. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity between the indole and quinoline rings. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for indole and quinoline scaffolds.

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Indole N-H | > 11.0 | Broad singlet, deshielded |

| Aromatic C-H | 7.0 - 9.0 | Complex multiplets, doublets, and triplets |

| Aromatic C=C/C=N | 110 - 150 | Multiple signals corresponding to the 15 aromatic carbons |

| Quaternary Carbons (C-C) | 125 - 140 | Weaker signals for carbons at ring junctions |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated π-system of this compound. The extensive conjugation, encompassing both the indole and quinoline ring systems, is expected to give rise to strong absorptions in the ultraviolet region.

The spectrum would likely be characterized by multiple absorption bands corresponding to π → π* transitions. mdpi.comresearchgate.net These transitions involve the excitation of electrons from bonding (π) to anti-bonding (π) molecular orbitals. The complex spectrum arises from the distinct electronic systems of the quinoline and indole chromophores, which are electronically coupled. Studies on related quinoline derivatives show significant absorption bands up to approximately 380 nm, with the exact position and intensity being sensitive to solvent polarity. mdpi.comnih.gov The presence of the nitrogen lone pair in the quinoline ring could also allow for weaker n → π transitions, although these are often obscured by the more intense π → π* bands.

Table 2: Expected UV-Vis Absorption Maxima (λmax) for this compound Expected values are based on the electronic properties of conjugated indole-quinoline systems.

| Wavelength Range (nm) | Electronic Transition Type | Notes |

|---|---|---|

| 250 - 300 | π → π | High-energy transitions within the benzene (B151609) and pyridine (B92270)/pyrrole (B145914) rings |

| 300 - 380 | π → π | Lower-energy transitions associated with the extended conjugated system |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming the chemical formula C₁₇H₁₂N₂. nih.gov

Under electron impact (EI) ionization, the molecular ion (M⁺˙) is expected to be prominent, reflecting the stability of the aromatic system. The fragmentation pattern would provide valuable structural confirmation. Key fragmentation pathways for related indole and quinoline compounds include the characteristic loss of neutral molecules like hydrogen cyanide (HCN) from the nitrogen-containing rings. scirp.orgchempap.org Cleavage of the single bond connecting the indole and quinoline moieties would result in fragment ions corresponding to the individual heterocyclic cations.

Table 3: Predicted Mass Spectrometry Data for this compound Based on the chemical formula C₁₇H₁₂N₂.

| m/z Value | Ion/Fragment | Notes |

|---|---|---|

| 244.1000 | [C₁₇H₁₂N₂]⁺˙ | Molecular Ion (M⁺˙). Calculated exact mass. |

| 217 | [M - HCN]⁺˙ | Loss of hydrogen cyanide from either ring. |

| 128 | [C₉H₇N]⁺˙ | Fragment corresponding to the quinoline cation. |

| 116 | [C₈H₆N]⁺ | Fragment corresponding to the indole cation (after H loss). |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. mdpi.com The spectrum is expected to show several characteristic absorption bands that confirm the key structural features of the molecule.

Table 4: Predicted IR Absorption Bands for this compound Based on characteristic vibrational frequencies for indole and quinoline functional groups.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3400 | N-H Stretch | Indole N-H |

| 3000 - 3100 | C-H Stretch | Aromatic C-H |

| 1580 - 1650 | C=N Stretch | Quinoline Ring |

| 1400 - 1600 | C=C Stretch | Aromatic Rings |

| 700 - 900 | C-H Bend (out-of-plane) | Aromatic C-H |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular geometry. researchgate.net

Furthermore, X-ray diffraction would elucidate the intermolecular interactions that govern the crystal packing. Key interactions would likely include hydrogen bonding between the N-H group of the indole on one molecule and the nitrogen atom of the quinoline ring on an adjacent molecule. Additionally, π-π stacking interactions between the electron-rich aromatic faces of the molecules are highly probable, contributing to the stability of the crystal lattice. nih.gov

Table 5: Information Obtainable from X-ray Crystallography of this compound

| Structural Parameter | Description |

|---|---|

| Crystal System & Space Group | Defines the symmetry and unit cell of the crystal lattice. |

| Bond Lengths & Angles | Precise measurements of all interatomic distances and angles. |

| Torsional Angle | Describes the rotational angle between the indole and quinoline planes. |

| Intermolecular Interactions | Identifies hydrogen bonds, π-π stacking, and other non-covalent forces. |

Computational and Theoretical Investigations of 2 1h Indol 2 Yl Quinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure of many-body systems. nih.gov It is widely used to determine molecular properties such as optimized geometry, electronic distributions, and spectroscopic signatures with a favorable balance of accuracy and computational cost. scirp.org For complex heterocyclic systems like 2-(1H-Indol-2-yl)quinoline, DFT methods are invaluable for elucidating fundamental aspects of its chemical nature.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For this compound, this is typically performed using DFT methods, such as the B3LYP functional, paired with a suitable basis set like 6-311G(d,p). The optimization process calculates the forces on each atom and adjusts their positions until a minimum energy conformation on the potential energy surface is found.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C(quinoline)-C(indole) | 1.465 |

| Bond Length (Å) | N(indole)-H | 1.012 |

| Bond Angle (°) | N(quinoline)-C-C(indole) | 117.5 |

| Bond Angle (°) | C(quinoline)-C(indole)-N(indole) | 125.8 |

| Dihedral Angle (°) | N(quinoline)-C-C(indole)-N(indole) | -15.2 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. semanticscholar.org The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, with a larger gap implying higher kinetic stability and lower chemical reactivity. nih.govscirp.org

For this compound, DFT calculations show that the HOMO is primarily localized on the electron-rich indole (B1671886) moiety, which is characteristic of its electron-donating nature. Conversely, the LUMO is predominantly distributed over the electron-accepting quinoline (B57606) ring system. This spatial separation of the frontier orbitals indicates the potential for intramolecular charge transfer (ICT) upon electronic excitation, a property relevant to its application in optoelectronics. uantwerpen.be

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.88 |

| LUMO Energy | -1.95 |

| HOMO-LUMO Gap (ΔE) | 3.93 |

| Ionization Potential (I ≈ -EHOMO) | 5.88 |

| Electron Affinity (A ≈ -ELUMO) | 1.95 |

DFT calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for validation. researchgate.net Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra, providing information about electronic transitions, absorption wavelengths (λmax), and oscillator strengths (f). For this compound, TD-DFT calculations typically predict strong absorptions in the UV region corresponding to π → π* transitions within the conjugated aromatic system.

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These theoretical chemical shifts are often calculated for the molecule in a vacuum and may be correlated with experimental spectra obtained in a solvent like DMSO-d₆. The strong correlation between calculated and experimental spectra confirms the optimized molecular structure and aids in the precise assignment of signals. tees.ac.uk Vibrational frequencies from Infrared (IR) and Raman spectroscopy can also be computed and compared with experimental results to confirm functional groups and structural features. nih.gov

| Spectroscopy Type | Parameter | Predicted Value | Dominant Transition / Assignment |

|---|---|---|---|

| UV-Vis (TD-DFT) | λmax 1 | 345 nm | HOMO → LUMO (π → π) |

| UV-Vis (TD-DFT) | λmax 2 | 280 nm | HOMO-1 → LUMO (π → π) |

| 1H NMR (GIAO) | δ (N-H indole) | 11.8 ppm | Indole N-H proton |

| 13C NMR (GIAO) | δ (C-C bridge) | 138.5 ppm | Quaternary C linking quinoline |

Reaction Mechanism Studies and Energetics

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. nih.gov This allows for a detailed understanding of reaction pathways, kinetics, and thermodynamics.

For this compound, theoretical studies could be applied to investigate its synthesis, such as a metal-catalyzed cross-coupling reaction or a cyclization process. By calculating the energies of reactants, products, and transition states, a complete energy profile for the proposed mechanism can be constructed. For example, a study might compare different catalytic cycles to determine the most energetically favorable pathway. These energetic calculations help rationalize experimental observations, such as reaction yields and selectivity, and can guide the optimization of synthetic protocols. nih.gov

Molecular Dynamics Simulations

While DFT calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and other dynamic processes. tees.ac.uk

An MD simulation of this compound, typically in a solvent box (e.g., water or DMSO), could reveal important information about its conformational flexibility. For instance, the simulation would show fluctuations in the dihedral angle between the indole and quinoline rings, providing insight into the molecule's rigidity and accessible conformations in solution. Furthermore, analysis of the simulation trajectory can yield information on the formation and lifetime of hydrogen bonds between the indole N-H group and solvent molecules, which is crucial for understanding its solubility and intermolecular interactions. nih.gov

Reactivity and Chemical Transformations of 2 1h Indol 2 Yl Quinoline Scaffolds

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) on the 2-(1H-indol-2-yl)quinoline scaffold is dictated by the electron distribution across the two heterocyclic systems. The indole (B1671886) ring is highly activated towards electrophilic attack, while the quinoline (B57606) ring is generally deactivated, particularly the pyridine (B92270) portion. imperial.ac.uk

The indole moiety is expected to be the primary site of electrophilic attack. The pyrrole (B145914) ring of indole is significantly more reactive than the benzene (B151609) ring towards electrophiles. imperial.ac.uk Substitution typically occurs at the C3 position of the indole ring, as this leads to the most stable Wheland intermediate where the positive charge can be delocalized without disrupting the aromaticity of the benzene ring.

In contrast, the quinoline ring is electron-deficient due to the electron-withdrawing effect of the nitrogen atom. researchgate.netreddit.com Electrophilic substitution on the quinoline ring itself is difficult and requires harsh conditions. When it does occur, it preferentially takes place on the benzene ring at the C5 and C8 positions, avoiding the deactivated pyridine ring. gcwgandhinagar.comresearchgate.netreddit.com However, given the high reactivity of the attached indole ring, selective substitution on the quinoline part of the molecule would likely require prior protection of the indole's active sites.

Table 1: Regioselectivity of Electrophilic Aromatic Substitution on Indole and Quinoline Moieties

| Heterocycle | Primary Position(s) of Electrophilic Attack | Rationale | Typical Reactions |

| Indole | C3 | Formation of the most stable carbocation intermediate. imperial.ac.uk | Nitration, Halogenation, Sulfonation, Friedel-Crafts Acylation |

| Quinoline | C5 and C8 | Substitution on the more electron-rich carbocyclic ring. gcwgandhinagar.comreddit.com | Nitration, Sulfonation |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the this compound scaffold are primarily associated with the electron-deficient quinoline ring. The pyridine part of the quinoline system is susceptible to attack by nucleophiles, especially when a good leaving group is present at the C2 or C4 positions. gcwgandhinagar.comquimicaorganica.org

In the parent this compound, direct nucleophilic substitution of a hydride ion is not a facile process. However, if the quinoline ring is modified to include a leaving group such as a halogen at the C4 position, nucleophilic aromatic substitution (SNAr) would be expected to proceed at this site. The mechanism involves the formation of a stable Meisenheimer-like intermediate, where the negative charge is delocalized by the ring nitrogen. quimicaorganica.org

The indole ring is generally unreactive towards nucleophiles under neutral or basic conditions due to its electron-rich nature. Nucleophilic substitution on the indole core is uncommon unless activated by specific functionalities, such as a hydroxy group on the nitrogen, which is not the case for the parent compound. core.ac.uk

Table 2: Susceptibility to Nucleophilic Substitution

| Ring System | Position | Reactivity towards Nucleophiles | Conditions |

| Quinoline | C2 and C4 | High (with leaving group) | Presence of a good leaving group (e.g., Cl, Br). quimicaorganica.org |

| Indole | General | Low | Requires activation, such as N-hydroxylation. core.ac.uk |

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can selectively target either the quinoline or the indole moiety, depending on the reagents and reaction conditions.

Reduction: The quinoline ring can be selectively reduced. Catalytic hydrogenation under acidic conditions with a platinum catalyst tends to reduce the benzene ring, yielding a 5,6,7,8-tetrahydroquinoline (B84679) derivative. youtube.com Conversely, reduction with hydrogen and platinum in a solvent like methanol (B129727) favors saturation of the pyridine ring, leading to a 1,2,3,4-tetrahydroquinoline. youtube.com Reduction with lithium in liquid ammonia (B1221849) can result in 1,2-dihydroquinoline (B8789712) derivatives. youtube.com The indole ring is generally more resistant to catalytic hydrogenation than the quinoline ring, but can be reduced under more forcing conditions.

Oxidation: The quinoline ring is relatively resistant to oxidation. However, under strong oxidizing conditions, such as with potassium permanganate, the benzene ring can be cleaved to yield pyridine-2,3-dicarboxylic acid (quinolinic acid). gcwgandhinagar.com The nitrogen atom of the quinoline ring can be oxidized to an N-oxide using peroxy acids. gcwgandhinagar.com The indole ring, being electron-rich, is more susceptible to oxidation, which can sometimes lead to cleavage of the pyrrole ring or formation of oxindole (B195798) derivatives.

Table 3: Common Oxidation and Reduction Reactions

| Transformation | Reagent and Conditions | Affected Moiety | Product Type |

| Reduction | H₂, Pt, acidic conditions | Quinoline (Benzene ring) | 5,6,7,8-Tetrahydroquinoline derivative youtube.com |

| Reduction | H₂, Pt, methanol | Quinoline (Pyridine ring) | 1,2,3,4-Tetrahydroquinoline derivative youtube.com |

| Oxidation | Alkaline KMnO₄ | Quinoline (Benzene ring) | Pyridine-2,3-dicarboxylic acid derivative gcwgandhinagar.com |

| Oxidation | Peroxy acids | Quinoline (Nitrogen) | Quinoline N-oxide derivative gcwgandhinagar.com |

Functionalization at Nitrogen and Carbon Centers

Functionalization of the this compound scaffold can be achieved at both nitrogen and carbon centers through various C-H activation and N-functionalization strategies. rsc.orgresearchgate.net

Nitrogen Functionalization: The indole nitrogen bears a proton and can be readily deprotonated by a suitable base to form an indolyl anion. This anion can then be reacted with a variety of electrophiles, such as alkyl halides or acyl chlorides, to achieve N-alkylation or N-acylation, respectively. The quinoline nitrogen is basic and can be protonated or quaternized with alkyl halides. gcwgandhinagar.com

Carbon Functionalization: C-H functionalization has emerged as a powerful tool for modifying heterocyclic scaffolds. rsc.org For the quinoline moiety, transition-metal-catalyzed C-H activation often targets the C8 position, directed by the nitrogen atom. researchgate.net For the indole ring, C-H functionalization can be directed to various positions, with the C3 position being the most nucleophilic and readily functionalized. Palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reaction, could be employed if the scaffold is first halogenated at a specific carbon position.

Cycloaddition Reactions

The participation of this compound in cycloaddition reactions is influenced by the aromaticity of the two heterocyclic systems. Aromatic compounds are generally reluctant to participate in cycloadditions as it disrupts the stable aromatic sextet. However, under certain conditions, such as photochemical activation, dearomative cycloadditions can occur. nih.gov

Applications in Materials Science and Supramolecular Chemistry

Photophysical Properties and Fluorophore Development

Absorption and Emission Characteristics (Solvatochromism, Stokes Shifts)

The electronic absorption and fluorescence emission spectra of quinoline (B57606) derivatives are sensitive to the polarity of their environment, a phenomenon known as solvatochromism. Typically, an increase in solvent polarity leads to a red shift (bathochromic shift) in the emission band. mdpi.com This positive solvatochromism suggests a significant difference in the dipole moment between the ground and the excited states. mdpi.com

The Stokes shift, which is the difference between the maximum absorption and maximum emission wavelengths, is often large in this class of molecules. mdpi.com Large Stokes shifts are advantageous for fluorescence-based applications as they minimize self-absorption and improve signal-to-noise ratios. This characteristic is often attributed to intramolecular charge transfer (ICT) upon photoexcitation. mdpi.com For various quinoline-based fluorophores, Stokes shifts can range widely depending on the solvent and molecular structure. mdpi.comresearchgate.net

Table 1: Conceptual Solvatochromic Data for a Generic Quinoline-Indole Fluorophore

| Solvent | Polarity Index | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |

|---|---|---|---|---|

| Toluene | 2.4 | ~360 | ~480 | ~120 |

| Chloroform | 4.1 | ~365 | ~500 | ~135 |

| Acetonitrile (B52724) | 5.8 | ~370 | ~530 | ~160 |

| Methanol (B129727) | 6.6 | ~375 | ~550 | ~175 |

Note: This table is illustrative, based on general trends for quinoline derivatives, and does not represent experimental data for 2-(1H-Indol-2-yl)quinoline.

Quantum Yield and Luminescence Studies

The fluorescence quantum yield (ΦF) is a critical parameter that measures the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed. The quantum yield of quinoline derivatives can vary significantly, from nearly non-emissive to highly fluorescent (ΦF approaching 1.0), depending on their structure and the surrounding medium. nih.gov For instance, some donor-acceptor pyrazoloquinoline derivatives show quantum yields that decrease with increasing solvent polarity, which can be attributed to photoinduced electron transfer (PET) mechanisms that quench fluorescence. nih.gov The quantum yield is a key factor in determining the brightness of a fluorophore, which is essential for high-sensitivity detection and imaging applications.

Charge-Transfer Transitions and Electronic Configuration Effects

The photophysical properties of this compound are expected to be governed by intramolecular charge transfer (ICT). In this molecule, the indole (B1671886) ring acts as an electron-donating group, while the quinoline ring serves as an electron-accepting moiety. Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the indole part, to the lowest unoccupied molecular orbital (LUMO), which is mainly centered on the quinoline part. This charge redistribution leads to a highly polarized excited state. mdpi.comnih.gov

The significant change in dipole moment between the ground and excited states is a hallmark of ICT and is responsible for the observed solvatochromism and large Stokes shifts. mdpi.com Theoretical calculations, such as those based on the Lippert-Mataga equation, can be used to estimate the change in dipole moment and confirm the ICT character of the excited state. mdpi.com

Tuning Photophysical Properties through Structural Modification

The optical and electronic properties of the this compound scaffold can be finely tuned through targeted structural modifications. Introducing electron-donating or electron-withdrawing groups at different positions on either the indole or quinoline rings can alter the HOMO-LUMO energy gap, thereby shifting the absorption and emission wavelengths. For example, adding a strong electron-donating group to the indole moiety would likely cause a bathochromic shift in both absorption and emission spectra. Conversely, attaching an electron-withdrawing group to the quinoline ring would enhance its acceptor strength, further promoting ICT and potentially leading to larger Stokes shifts and increased sensitivity to solvent polarity. osaka-u.ac.jp

Ligand Design in Coordination Chemistry

The presence of two nitrogen atoms—one in the indole ring and one in the quinoline ring—positions this compound as an excellent candidate for a bidentate chelating ligand in coordination chemistry.

Chelation and Metal Complex Formation

This compound can act as a bidentate N,N'-donor ligand, coordinating to a metal ion through the nitrogen atom of the quinoline ring and the deprotonated nitrogen of the indole ring. This forms a stable five-membered chelate ring with the metal center. Ligands based on quinoline and indole moieties are known to form stable complexes with a variety of transition metal ions, including Cu(II), Ni(II), Co(II), and Zn(II). researchgate.net The formation of these metal complexes can significantly alter the electronic and photophysical properties of the ligand. For instance, complexation can lead to changes in fluorescence intensity (either quenching or enhancement), shifts in emission wavelength, and modified redox potentials, making these complexes suitable for applications in catalysis, sensing, and molecular materials. researchgate.netuomphysics.net

Catalytic Applications of Metal-Indole/Quinoline Complexes

While direct catalytic applications of metal complexes featuring the this compound ligand are not extensively documented in the reviewed literature, the broader class of metal complexes with quinoline and indole derivatives has demonstrated significant catalytic activity in a range of organic transformations. uni.lu These examples provide a strong indication of the potential catalytic utility of this compound-metal complexes.

Ruthenium(II) complexes, in particular, have been widely explored. For instance, ruthenium(II) p-cymene (B1678584) complexes containing pyridine-quinoline based ligands have been shown to be efficient catalysts for the transfer hydrogenation of ketones. mdpi.commdpi.com In these reactions, 2-propanol often serves as the hydrogen donor in the presence of a base. mdpi.comresearchgate.net The catalytic efficiency of these complexes is influenced by the nature and position of substituents on the quinoline and pyridine (B92270) rings. mdpi.com Similarly, copper(II) complexes with various quinoline derivatives have been investigated for their catecholase activity, catalyzing the oxidation of catechol to o-quinone. mdpi.com The catalytic rate of these copper complexes is dependent on the specific quinoline-based ligand and the counter-ion of the copper salt. mdpi.com

The catalytic performance of selected ruthenium and copper complexes with quinoline-based ligands is summarized in the table below.

Table 1: Catalytic Activity of Representative Metal-Quinoline Complexes

| Catalyst/Ligand | Metal Center | Reaction Type | Substrate | Product | Conversion/Activity |

|---|---|---|---|---|---|

| Ruthenium(II) p-cymene complex with 6-bromo-4-phenyl-2-pyridin-2-yl-quinoline | Ru(II) | Transfer Hydrogenation | Benzophenone | Benzhydrol | 94% conversion in 3 hours |

| Ruthenium(II) p-cymene complex with 4-(4-phenyl-2-(pyridin-2-yl)quinolin-6-yl)phenol | Ru(II) | Transfer Hydrogenation | Benzophenone | Benzhydrol | Moderate activity |

| Copper(II) acetate (B1210297) with 2-chloroquinoline-3-carbohydrazide | Cu(II) | Catechol Oxidation | Catechol | o-quinone | High catalytic activity |

| Copper(II) acetate with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde | Cu(II) | Catechol Oxidation | Catechol | o-quinone | Low catalytic activity |

Based on these findings, it is plausible that metal complexes of this compound could exhibit catalytic activity in similar oxidation and hydrogenation reactions. The bidentate N,N-chelation from the indole and quinoline nitrogens would form stable complexes with various transition metals, and the electronic properties of the indolylquinoline ligand could be fine-tuned to modulate the catalytic performance.

Supramolecular Architectures and Self-Assembly

The ability of this compound to engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a promising candidate for the design of supramolecular architectures and self-assembling systems. While specific studies on the self-assembly of this compound for applications in materials science are limited, research on related quinoline-indole hybrid molecules highlights their potential in forming ordered structures. For example, certain 8-hydroxy quinoline-indole derivatives have been designed to inhibit the self-aggregation of Aβ peptides, a process relevant to Alzheimer's disease, by engaging in specific non-covalent interactions. nih.gov This demonstrates the capacity of the quinoline-indole scaffold to direct assembly processes.

Hydrogen Bonding Interactions

The this compound molecule possesses both a hydrogen bond donor (the N-H group of the indole ring) and a hydrogen bond acceptor (the nitrogen atom of the quinoline ring). This arrangement allows for the formation of both intramolecular and intermolecular hydrogen bonds, which can play a crucial role in determining the conformation of the molecule and the packing in the solid state.

In a study of the closely related N-(1H-indol-2-ylmethylidene)-4-methoxyaniline, the crystal structure revealed the absence of an intramolecular N-H···N hydrogen bond. nih.gov Instead, the molecules were linked by weak intermolecular C—H···O hydrogen bonds and C—H···π interactions, leading to the formation of a one-dimensional columnar structure. nih.gov This suggests that for this compound, intermolecular hydrogen bonding between the indole N-H of one molecule and the quinoline nitrogen of a neighboring molecule could be a dominant feature in its supramolecular assembly.

In quinoline-triazole derivatives, one-dimensional hydrogen-bonded networks have been observed, where C-H···N interactions direct the crystal growth. mdpi.com The presence of lattice water molecules can also influence the hydrogen bonding patterns, leading to the formation of 1D water chains that interact with the quinoline nitrogen atoms. mdpi.com In some quinolone carboxylic acid derivatives, strong intramolecular hydrogen bonds between a carboxylic acid group and the quinolone carbonyl oxygen are a key structural feature. mdpi.com While this compound lacks a carboxylic acid group, these examples underscore the importance of hydrogen bonding in dictating the structure of quinoline-containing molecules. The potential for both intra- and intermolecular hydrogen bonding in this compound is a key factor for its application in the design of supramolecular materials.

π-π Stacking Interactions

The planar aromatic nature of both the indole and quinoline ring systems in this compound provides a large surface area for π-π stacking interactions. These interactions are fundamental in the formation of ordered supramolecular structures and play a significant role in the crystal packing of aromatic compounds.

A study of the crystal structure of 11H-indolo[3,2-c]quinoline, an isomer of this compound, revealed the presence of significant π-π stacking interactions. researchgate.net In the crystal of S-quinolin-2-ylmethyldithiocarbazate, pairs of quinoline rings lie parallel and overlap with a mean separation of 3.4 Å, which is characteristic of π-π interactions. researchgate.net Molecular docking studies of hybrid 8-hydroxy quinoline-indole derivatives with the Aβ peptide have also indicated the importance of π-π stacking interactions in their binding and inhibition of peptide aggregation. nih.gov

The table below summarizes key parameters associated with π-π stacking interactions in related quinoline and indole-containing compounds.

Table 2: Parameters of π-π Stacking Interactions in Related Aromatic Systems

| Compound/System | Interacting Moieties | Conformation | Centroid Distance (Å) |

|---|---|---|---|

| S-quinolin-2-ylmethyldithiocarbazate | Quinoline-Quinoline | Parallel | 3.4 |

| Phenyl-Phenylalanine (in proteins) | Phenyl-Phenyl | T-shaped | 5.0 - 5.6 |

| Tyrosine-Tyrosine (in proteins) | Phenyl-Phenyl | Offset-stacked | Not specified |

| 8-hydroxy quinoline-indole derivative with Aβ peptide | Quinoline/Indole - Aromatic residues of peptide | π-π stacking and π-cation | Not specified |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The synthesis of indolylquinolines remains a dynamic area of research, with a continuous drive towards efficiency, selectivity, and sustainability. nih.govrsc.org Future efforts are likely to concentrate on several innovative strategies.

One promising direction is the advancement of cascade reactions , which allow for the construction of complex molecules like 2-(1H-indol-2-yl)quinoline in a single, efficient operation. nih.gov These reactions minimize waste by avoiding the isolation of intermediates, aligning with the principles of green chemistry. Researchers are exploring new catalytic systems and reaction conditions to broaden the scope and improve the yields of these cascade processes. nih.govnih.gov For instance, condition-dependent selective synthesis allows for the creation of different isomers, such as indolo[1,2-c]quinazolines or indolo[3,2-c]quinolines, from a common precursor like 2-(1H-indol-2-yl)aniline by simply changing the reaction medium and base. nih.govmdpi.com

Metal-catalyzed cross-coupling and annulation reactions are also at the forefront of synthetic innovation. nih.govresearchgate.net Copper(II)-catalyzed amination and annulation between quinoline (B57606) N-oxides and o-alkynylanilines represents a recent breakthrough in forming quinoline-indole hybrids. nih.gov Similarly, palladium-catalyzed reactions have been instrumental in developing step-economical routes to quinolone structures. researchgate.net Future work will likely involve exploring a wider range of affordable and less toxic metal catalysts, as well as developing metal-free alternatives, such as iodine-mediated protocols that proceed through C(sp³)-H oxidation. mdpi.com

Furthermore, the development of enantioselective synthetic methods is crucial for accessing specific stereoisomers of this compound derivatives, which is particularly important for pharmaceutical applications. The use of chiral catalysts in photoredox Minisci-type reactions to create axially chiral 3-(N-indolyl)quinolines is an example of the sophisticated approaches being developed.

| Synthetic Strategy | Key Features | Potential Advantages |

| Cascade Reactions | Multiple bond-forming events in a single operation. | Increased efficiency, reduced waste, atom economy. nih.gov |

| Metal-Catalyzed Synthesis | Use of catalysts like Copper (Cu) and Palladium (Pd). nih.govresearchgate.net | High selectivity, functional group tolerance. nih.gov |

| Metal-Free Protocols | Iodine-mediated C-H oxidation and cyclization. mdpi.com | Avoids toxic and expensive metals, environmentally benign. |

| Enantioselective Synthesis | Use of chiral catalysts to produce specific stereoisomers. | Access to biologically active single enantiomers. |

| Microwave & Ultrasound | Use of alternative energy sources to drive reactions. rsc.org | Shorter reaction times, improved yields. rsc.orgrsc.org |

Advanced Spectroscopic Techniques for Structural Elucidation

While standard spectroscopic methods like NMR (¹H and ¹³C), mass spectrometry (MS), and FT-IR are routinely used for the characterization of this compound and its derivatives, future research will increasingly rely on more advanced techniques for unambiguous structural confirmation and the study of complex three-dimensional structures. mdpi.comrsc.org

Two-dimensional (2-D) NMR spectroscopy , including techniques like COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and HSQC (Heteronuclear Single Quantum Coherence), will be indispensable. These methods are crucial for definitively assigning proton and carbon signals, especially in highly substituted or complex derivatives where 1-D spectra can be ambiguous. researchgate.net The COSY experiment, for example, helps establish the connectivity of hydrogen atoms within the quinoline and indole (B1671886) ring systems. researchgate.net

Single-crystal X-ray diffractometry remains the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. nih.govmdpi.com As more complex and stereochemically rich derivatives of this compound are synthesized, this technique will be vital for confirming their absolute configurations and studying intermolecular interactions in the solid state. nih.govmdpi.com This structural information is critical for understanding structure-activity relationships and for guiding the design of new molecules, particularly in drug discovery. mdpi.com

The table below summarizes the application of various spectroscopic techniques.

| Technique | Information Provided | Application in this compound Research |

| 1D NMR (¹H, ¹³C) | Basic structural framework, chemical environment of nuclei. chemicalbook.com | Routine characterization of synthesized compounds. mdpi.com |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms, detailed structural assignments. researchgate.net | Unambiguous structure elucidation of complex derivatives. researchgate.net |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirmation of molecular formula. mdpi.com |

| FT-IR Spectroscopy | Presence of specific functional groups. | Identification of key chemical bonds. mdpi.com |

| Single-Crystal X-ray | Precise 3D molecular structure and intermolecular interactions. nih.govmdpi.com | Absolute configuration determination, solid-state packing analysis. nih.gov |

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is becoming a cornerstone of modern chemical research, and the study of this compound is no exception. This integrated approach accelerates the discovery process by predicting molecular properties and guiding experimental design. semanticscholar.orgnih.govamanote.com

Density Functional Theory (DFT) calculations are increasingly used to investigate the electronic structure, reactivity, and spectroscopic properties of quinoline-indole hybrids. nih.govrsc.orgmdpi.com DFT can be used to calculate parameters like HOMO-LUMO energy gaps, molecular electrostatic potential maps, and dipole moments, which provide insights into the molecule's stability, reactivity, and potential for intermolecular interactions. nih.govresearchgate.net Researchers have found a high correlation between theoretical and experimental NMR chemical shift values, confirming the consistency of computational results. nih.gov

Molecular docking is another powerful computational tool, particularly relevant in medicinal chemistry. mdpi.com It allows researchers to simulate the interaction of this compound derivatives with biological targets, such as enzymes or receptors. mdpi.comresearchgate.net These simulations can predict binding affinities and modes of interaction, helping to explain observed biological activities and guiding the synthesis of more potent analogues. rsc.orgnih.gov For example, docking studies have been used to understand how these compounds interact with DNA or specific protein active sites. mdpi.comrsc.org

This combined computational-experimental workflow allows for a more rational design of molecules with desired properties, reducing the time and resources required for trial-and-error synthesis and testing.

| Computational Method | Application | Synergy with Experiment |

| Density Functional Theory (DFT) | Predicts electronic structure, reactivity, and spectroscopic properties. rsc.orgmdpi.com | Correlates with experimental NMR and UV-vis spectra; explains observed reactivity. nih.gov |

| Molecular Docking | Simulates binding of molecules to biological targets (e.g., proteins, DNA). mdpi.comresearchgate.net | Explains structure-activity relationships (SAR) from biological assays; guides design of new active compounds. rsc.org |

| Molecular Dynamics (MD) | Simulates the movement and interaction of molecules over time. nih.gov | Provides insights into the stability of ligand-receptor complexes and conformational changes. nih.gov |

Exploration of New Material Science Applications

While much of the focus on indolylquinolines has been in medicinal chemistry, their unique electronic and photophysical properties make them attractive candidates for applications in material science. acs.orgnih.gov The extended π-conjugated system spanning both the indole and quinoline moieties suggests potential for use in organic electronics.

Future research is expected to explore the application of this compound derivatives as functional organic materials. One area of interest is in Organic Field-Effect Transistors (OFETs) . The development of stable and tunable polycyclic aromatic compounds is crucial for advancing organic optoelectronics, and indole-based fused systems have shown promise in this area. chemrxiv.org By modifying the substituents on the indole or quinoline rings, it may be possible to fine-tune the frontier molecular orbital (HOMO-LUMO) energy levels, thereby controlling the charge transport properties of the material.

Additionally, the inherent fluorescence of some quinoline and indole derivatives suggests potential applications in Organic Light-Emitting Diodes (OLEDs) . Research into related fused heterocyclic systems has shown that they can exhibit bright fluorescence across the visible spectrum. mdpi.com By designing derivatives of this compound with high quantum yields and tunable emission wavelengths, it may be possible to develop new emitters for OLED displays and lighting. The stability of the indole-quinoline scaffold is also an advantage, as material stability is a critical challenge in the development of long-lasting organic electronic devices. chemrxiv.org

| Application Area | Relevant Properties of this compound | Research Focus |

| Organic Electronics | Extended π-conjugation, tunable electronic structure. chemrxiv.org | Design of derivatives for use as semiconductors in OFETs. |

| Optoelectronics (OLEDs) | Potential for fluorescence, good photophysical stability. | Synthesis of new emitters with high quantum yields and specific emission colors. mdpi.com |

| Functional Dyes/Sensors | Ability to interact with ions or molecules, potential for colorimetric/fluorometric changes. | Development of chemosensors for detecting specific analytes. |

Q & A

Q. What are the established synthetic routes for 2-(1H-Indol-2-yl)quinoline, and how do their yields and purities compare?

The synthesis of this compound typically involves coupling reactions between indole and quinoline precursors. A common method includes transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using halogenated quinoline derivatives and indole boronic acids. For example, highlights analogous annulation reactions (e.g., [5+1]-annulation) for structurally similar compounds, which may be adapted for this target molecule .

- Key considerations :

- Catalyst selection (e.g., Pd, Cu) impacts reaction efficiency and regioselectivity.

- Solvent systems (e.g., DMF, THF) influence reaction kinetics and byproduct formation.

- Purification methods (e.g., column chromatography, recrystallization) must account for polar byproducts.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Characterization relies on multimodal spectroscopy:

- 1H/13C NMR : Confirms regiochemistry of the indole-quinoline linkage (e.g., shifts at δ 7.2–8.5 ppm for aromatic protons) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₆H₁₁N₂: 231.0922 g/mol).

- X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated in for related metal complexes .

Q. How does the indole moiety influence the photophysical properties of this compound?

The indole group introduces π-conjugation and electron-donating effects, enhancing fluorescence quantum yields. notes that quinoline-based ligands with heterocyclic substituents exhibit tunable emission spectra (λₑₘ ≈ 400–550 nm), useful for optoelectronic applications .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in the synthesis of this compound derivatives?

Regioselectivity is governed by electronic and steric factors. For example:

Q. How can contradictory data in catalytic activity studies (e.g., metal complexes of this compound) be resolved?

Conflicting reports on catalytic efficiency (e.g., in oxidation or coupling reactions) may arise from:

- Metal coordination geometry : shows Zn(II) and Cu(II) complexes with distinct catalytic behaviors due to ligand-field effects .

- Substituent effects : Electron-withdrawing groups on quinoline alter redox potentials, impacting catalytic turnover.

- Experimental validation : Replicate studies under standardized conditions (e.g., solvent, temperature) to isolate variables.

Q. What strategies optimize this compound for use in drug discovery (e.g., kinase inhibition)?

- Structure-activity relationship (SAR) : Modify substituents on the indole (e.g., -OH, -CH₃) or quinoline (e.g., -Cl, -CF₃) to enhance binding affinity. discusses SAR for quinoline derivatives in Alzheimer’s drug candidates .

- Biological assays : Use fluorescence-based assays (leveraging the compound’s photophysics) to monitor target engagement .

Methodological Guidance

Q. How should researchers address low yields in large-scale synthesis of this compound?

- Scale-up challenges : Transition from batch to flow chemistry () improves heat/mass transfer and reduces side reactions .

- Catalyst loading : Optimize Pd or Cu concentrations to minimize costs while maintaining efficiency.

- Byproduct analysis : Use LC-MS to identify and quantify impurities, then adjust reaction conditions (e.g., stoichiometry, temperature) .

Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.